molecular formula C4H10OS B100845 2-Ethoxyethanethiol CAS No. 17362-04-8

2-Ethoxyethanethiol

Cat. No. B100845
CAS RN: 17362-04-8
M. Wt: 106.19 g/mol
InChI Key: ZKHZEAOYIJBZBM-UHFFFAOYSA-N
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Description

2-Ethoxyethanethiol is a compound that is not directly mentioned in the provided papers, but its derivatives and related compounds are extensively studied. The papers discuss various chemical reactions and properties of compounds that are structurally related to 2-ethoxyethanethiol, such as 2-ethoxy-1,3-dithiolane and 2-ethoxythiazole. These studies provide insights into the reactivity and potential applications of 2-ethoxyethanethiol derivatives in synthetic chemistry.

Synthesis Analysis

The synthesis of related compounds to 2-ethoxyethanethiol is described in several papers. For instance, 2-ethoxy-1,3-dithiolane is synthesized through reactions with phenols and carbonyl compounds, indicating that 2-ethoxyethanethiol derivatives can be prepared using similar strategies . Another synthesis approach involves the reaction of 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide with alcohols in toluene, followed by treatment with triethylamine . These methods highlight the versatility of 2-ethoxyethanethiol derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of compounds related to 2-ethoxyethanethiol has been analyzed using various spectroscopic methods and structural analysis techniques such as X-ray crystallography . Additionally, quantum chemical calculations have been employed to determine the molecular structural properties of 2-ethoxythiazole, a molecule related to 2-ethoxyethanethiol, which could provide insights into the electronic structure and reactivity of 2-ethoxyethanethiol itself .

Chemical Reactions Analysis

The chemical reactivity of 2-ethoxyethanethiol derivatives is explored through various reactions. For example, 2-ethoxy-1,3-dithiolane undergoes reactions with carbonyl compounds to afford 1,3-dithiolanes . The autoxidation and nucleophilic substitution reactions of 2-ethoxyindoles have also been studied, demonstrating the susceptibility of 2-ethoxyethanethiol derivatives to oxidation and their potential in substitution reactions . These studies provide a foundation for understanding the chemical behavior of 2-ethoxyethanethiol in similar contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 2-ethoxyethanethiol are discussed in the context of liquid-liquid equilibria and thermodynamic properties . The behavior of these compounds in mixtures with alkanes and their interactions through hydrogen bonding and dipole interactions are of particular interest. These findings can be extrapolated to predict the solubility and miscibility of 2-ethoxyethanethiol in various solvents.

Scientific Research Applications

  • Molecular Interactions in Organic Mixtures : 2-Ethoxyethanol, a compound related to 2-Ethoxyethanethiol, has been studied for its interactions in liquid mixtures with other organic molecules like cyclohexane. Ultrasonic studies have shown that 2-Ethoxyethanol, due to its alcoholic and etheric components, can form inter- and intra-molecular hydrogen bonds. This makes it a candidate for studying molecular interactions in solvents, coatings, and fuel applications (Durgabhavani et al., 2019).

  • Chemical Synthesis and Reactions : The reaction of 2-ethoxy-1,3-dithiolane, a derivative of 2-Ethoxyethanethiol, with carbonyl compounds (like aldehydes and ketones) has been explored. These reactions, often catalyzed by HgCl2, lead to the formation of 2-substituted and 2,2-disubstituted 1,3-dithiolanes. This provides an alternative method for synthesizing 1,3-dithiolanes, which are important in various chemical syntheses (Jo et al., 1981).

  • Novel Organic Synthesis Routes : Research has also explored the use of 2-ethoxy-1,3-dithiolane in the introduction of 1,3-dithiolan-2-yl groups into active methylene compounds. This process, catalyzed by zinc chloride, is significant for the synthesis of various organic compounds (Tanimoto et al., 1978).

  • Photosolvolysis Research : The study of photosolvolysis, a type of photochemical reaction, has been conducted using derivatives of 2-Ethoxyethanethiol. For instance, 2-ethoxy-2-phenyl-1,3-dithiolane undergoes hydrolysis in neutral aqueous solution upon irradiation, which is significant in understanding photochemical reactions in organic chemistry (Okuyama et al., 1990).

  • Electrophilic Aromatic Selenylation : 2-Ethoxyethanethiol's derivatives have been used in the electrophilic aromatic selenylation. This process is important for the synthesis of various organoselenium compounds, which are useful in medicinal chemistry and organic synthesis (Abdo et al., 2010).

  • Electrolyte Solvents in Li-ion Batteries : Novel silane compounds related to 2-Ethoxyethanethiol have been synthesized and tested as non-aqueous electrolyte solvents in lithium-ion batteries. These compounds have shown promise in enhancing the performance and stability of Li-ion batteries (Amine et al., 2006).

properties

IUPAC Name

2-ethoxyethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10OS/c1-2-5-3-4-6/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHZEAOYIJBZBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169639
Record name 2-Ethoxyethanethiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxyethanethiol

CAS RN

17362-04-8
Record name 2-Ethoxyethanethiol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxyethanethiol
Source ChemIDplus
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Record name 2-Ethoxyethanethiol
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Record name 2-ethoxyethanethiol
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Record name 2-ETHOXYETHANETHIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
C ZIEGLER, JM SPRAGUE - The Journal of Organic Chemistry, 1951 - ACS Publications
… k The low yield by Procedure 2A isdue to the water-solubility of the intermediate 2-ethoxyethanethiol; this thiol did not separate from the alkaline solution of the isothiouronium salt and …
Number of citations: 37 pubs.acs.org
JA Maclaren, A Kirkpatrick - Journal of the Society of Dyers and …, 1968 - Wiley Online Library
… To estimate the amount of ‘bound‘ thiol, thiols containing an additional group that could be estimated quantitatively had to be used, ie 4-bromobenzenethiol and 2-ethoxyethanethiol. …
Number of citations: 23 onlinelibrary.wiley.com
BD Hardin, RL Schuler, JAR Burg… - Teratogenesis …, 1987 - Wiley Online Library
The number of chemicals in commerce which have not been evaluated for potential developmental toxicity is large. Because of the time and expense required by conventional …
Number of citations: 199 onlinelibrary.wiley.com
MM Kreevoy, ET Harper, RE Duvall… - Journal of the …, 1960 - ACS Publications
The acid dissociation constants of a number of mercaptans havebeen measured by a variety of methods. These con-stants, along with some taken from the literature, have been …
Number of citations: 173 pubs.acs.org
JK Pau, JK Kim, MC Caserio - Journal of the American Chemical …, 1978 - ACS Publications
… When 2-ethoxyethanethiol w as used as a neutral reactant, the major product ion was again C3H7S+ (m/e 75) which mustbe formed in a reaction sequence analogous to Scheme II, the …
Number of citations: 30 pubs.acs.org
MF Shostakovsky, EN Prilezhaeva… - Bulletin of the Academy of …, 1954 - Springer
… After a second fractionatlon Fraction I came over completely at 126-128 (atmospheric pressure) and was found to be 2-ethoxyethanethiol, obtained in 58.9~ yield (for constants sec …
Number of citations: 3 link.springer.com
MR Crampton, MJ Willison - Journal of the Chemical Society, Perkin …, 1976 - pubs.rsc.org
… However the pK, values for ethanethiol and 2-ethoxyethanethiol are 10.6 and 9.4 respectively.1 We would, then, expect the pK, value for PSH to be in the range 10 & 1, so that the value …
Number of citations: 7 pubs.rsc.org
TJ Burkey - 1982 - search.proquest.com
… The equilibrium for the reaction of TFP with 2-ethoxyethanethiol in dioxane was studied starting … The equilibrium solutions of 2-ethoxyethanethiol and TFP were prepared in the glovebag …
Number of citations: 2 search.proquest.com
S Boileau, B Mazeaud-Henri, R Blackborow - European polymer journal, 2003 - Elsevier
The functionalisation of vinylidene (isopropenyl) terminated oligoisobutenes (polyisobutenes; PIB) with several thiols has been realised in the presence of free-radical generators. …
Number of citations: 52 www.sciencedirect.com
S Zhang, J Baker, P Pulay - The Journal of Physical Chemistry A, 2010 - ACS Publications
In part 1 of this series, we developed a protocol for the large-scale calculation of pK a values in aqueous solutions from first principles calculations, with the goal of striking a compromise …
Number of citations: 99 pubs.acs.org

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